

In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy-PEG3-ethyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies related to **Hydroxy-PEG3-ethyl acetate**, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Hydroxy-PEG3-ethyl acetate is a polyethylene glycol (PEG)-based linker. Its structure incorporates a terminal hydroxyl group for further chemical modification and an ethyl acetate moiety, connected by a flexible three-unit PEG chain. This combination of features imparts hydrophilicity and specific reactivity, making it a valuable building block in medicinal chemistry and drug discovery.

Quantitative Data Summary

The fundamental quantitative data for **Hydroxy-PEG3-ethyl acetate** is summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source
Molecular Weight	236.26 g/mol	[1]
Chemical Formula	C10H20O6	[1]
CAS Number	118988-04-8	[1][2]

Experimental Protocols for Characterization

While specific experimental data for **Hydroxy-PEG3-ethyl acetate** is not widely available in the public domain, the following protocols outline standard methodologies for the characterization of this and similar PEG-containing small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Hydroxy-PEG3-ethyl acetate** by analyzing the chemical environment of its protons (^1H NMR) and carbon atoms (^{13}C NMR).

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Hydroxy-PEG3-ethyl acetate** in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or Acetone-d_6). The choice of solvent should be based on the solubility of the analyte and the desired chemical shift reference.
- Instrument Setup:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for adequate signal resolution.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm is a common internal standard for ^1H NMR in CDCl_3 .
 - Parameters: Standard acquisition parameters for ^1H and ^{13}C NMR should be employed. This includes appropriate pulse sequences, acquisition times, and relaxation delays.
- Data Analysis:

- ^1H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the PEG chain (a series of multiplets), and the protons adjacent to the hydroxyl and ester functionalities. The integration of these signals should correspond to the number of protons in each part of the molecule.
- ^{13}C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the PEG chain, and the carbons of the ethyl group.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of **Hydroxy-PEG3-ethyl acetate** and to study its fragmentation pattern for structural confirmation.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization technique (e.g., acetonitrile or methanol for electrospray ionization).
- Instrumentation and Technique:
 - Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like PEG derivatives, often resulting in the observation of the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts (e.g., $[\text{M}+\text{Na}]^+$).
 - Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
- Data Analysis: The resulting mass spectrum should prominently feature an ion corresponding to the calculated molecular weight of **Hydroxy-PEG3-ethyl acetate** (236.26 Da) plus the mass of the ionizing agent (e.g., H^+ or Na^+). Fragmentation patterns can be analyzed to further confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of **Hydroxy-PEG3-ethyl acetate** and to develop a method for its quantification.

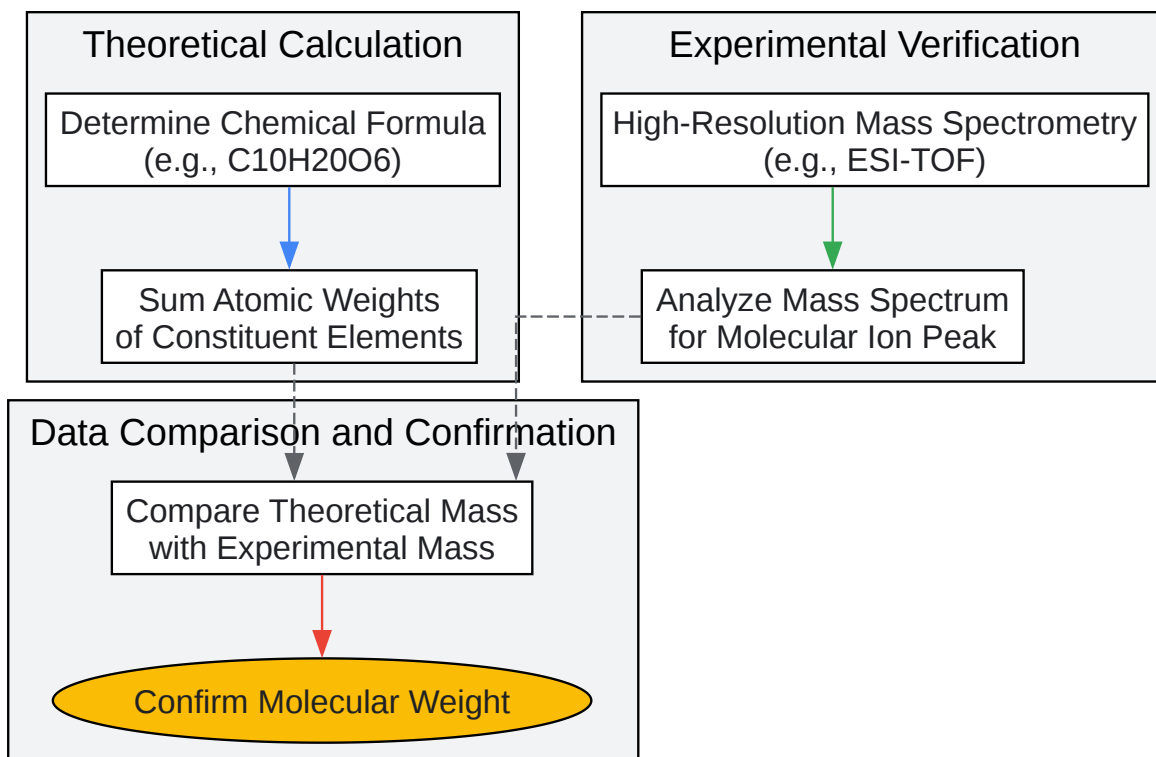
Methodology:

- **Sample Preparation:** Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
- **Chromatographic Conditions:**
 - **Column:** A reverse-phase column (e.g., C18) is typically suitable for separating polar organic molecules.
 - **Mobile Phase:** A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The addition of a small amount of an acid like formic acid can improve peak shape.
 - **Detector:** A UV detector is often used if the molecule possesses a chromophore. For molecules like **Hydroxy-PEG3-ethyl acetate** that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.
- **Data Analysis:** The purity of the sample is determined by the relative area of the main peak in the chromatogram. The retention time of the compound is a characteristic property under the specific chromatographic conditions used.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates a typical workflow for determining the molecular weight of a novel compound like **Hydroxy-PEG3-ethyl acetate**, starting from theoretical calculation to experimental confirmation.

Workflow for Molecular Weight Determination



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Caption: A flowchart illustrating the process of determining the molecular weight of a chemical compound.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602057#hydroxy-peg3-ethyl-acetate-molecular-weight]

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